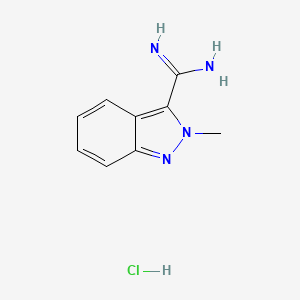

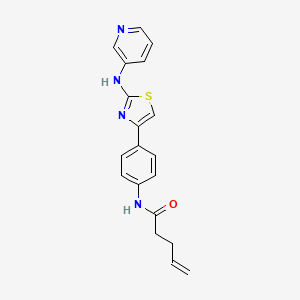

![molecular formula C8H14N2O B2912552 Bicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1016557-67-7](/img/structure/B2912552.png)

Bicyclo[2.2.1]heptane-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[2.2.1]heptane, also known as Norbornane, is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through various methods. One such method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane is quite unique. It is a bridged bicyclic compound, with the carbon skeleton derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This structure is embedded in numerous compounds with various functions .Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives have been involved in various chemical reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of Bicyclo[2.2.1]heptane-1-carboxylates . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptane is a crystalline compound with a melting point of 88 °C . It is a saturated hydrocarbon with the chemical formula C7H12 .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Bicyclo[2.2.1]heptane-2-carbohydrazide and its derivatives have been extensively used in material science, particularly in the synthesis of polyimides. Matsumoto (2001) demonstrated the synthesis of fully alicyclic polyimides using a diamine derivative of Bicyclo[2.2.1]heptane in combination with various cycloaliphatic dianhydrides. These polyimides, characterized by their solubility in organic polar solvents, have potential applications in the production of films and other materials due to their inherent physical properties (Matsumoto, 2001).

Stereochemistry and Crystallography

The stereochemistry and crystallographic properties of Bicyclo[2.2.1]heptane-2-carbohydrazide derivatives have also been a subject of research. Plettner et al. (2005) explored the resolution and absolute configuration of these compounds, highlighting their importance in understanding molecular structures and interactions. This research contributes significantly to the field of stereochemistry and crystallography (Plettner et al., 2005).

Wirkmechanismus

Target of Action

Bicyclo[2.2.1]heptane-2-carbohydrazide is a compound that has been identified as a potential antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .

Mode of Action

The compound interacts with CXCR2, exhibiting good antagonistic activity . The interaction between the compound and CXCR2 leads to the inhibition of the receptor’s function, thereby potentially preventing the progression of metastatic cancer .

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbohydrazide is the CXCR2 signaling pathway . By acting as an antagonist, the compound can inhibit the activation of CXCR2 by its ligands, such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibition can potentially disrupt the downstream effects of CXCR2 activation, which include cell migration and proliferation, key processes in cancer metastasis .

Pharmacokinetics

The pharmacokinetics of Bicyclo[22It has been observed that the compound exhibits high stability in simulated intestinal fluid (sif), simulated gastric fluid (sgf), and in rat and human plasma This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbohydrazide’s action primarily involve the inhibition of CXCR2 activation . This can potentially lead to a reduction in cell migration and proliferation, thereby inhibiting the progression of metastatic cancer .

Action Environment

The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbohydrazide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s stability and absorption Additionally, the presence of other drugs or substances can potentially affect the compound’s metabolism and excretion

Safety and Hazards

While specific safety and hazard information for Bicyclo[2.2.1]heptane-2-carbohydrazide was not found, it’s important to note that related compounds may have safety considerations. For instance, Bicyclo[2.2.1]heptane-2-carbonitrile is classified as an extremely hazardous substance in the United States .

Zukünftige Richtungen

The development of enantioselective approaches to functionalized Bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Future research may focus on the development of new synthetic approaches and the exploration of novel applications of Bicyclo[2.2.1]heptane derivatives.

Eigenschaften

IUPAC Name |

bicyclo[2.2.1]heptane-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h5-7H,1-4,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUCEIOQZPZIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

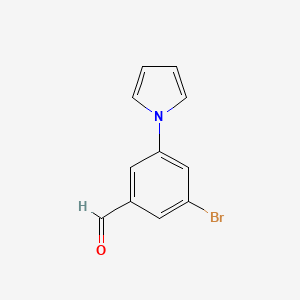

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)

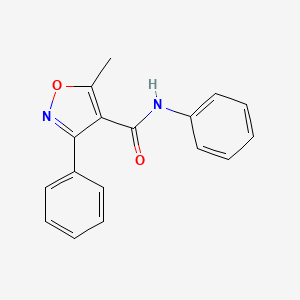

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)

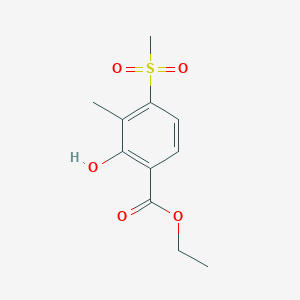

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)